Capadenoson (BAY-68-4986) is a synthetic non-nucleosidic compound classified as a partial agonist of the adenosine A1 receptor (A1AR). [, , , ] It plays a significant role in scientific research, particularly in cardiovascular studies, due to its potential therapeutic applications in conditions like heart failure and angina. [, , , ] Capadenoson selectively activates A1ARs, which are widely distributed in the heart and play a role in regulating heart rate, contractility, and energy metabolism. [, , , , ]
Capadenoson exerts its effects primarily by selectively binding to and partially activating A1ARs. [, , , , ] This partial agonism differentiates it from full agonists like N6-cyclohexyladenosine (CHA) and contributes to its potentially safer profile by minimizing certain side effects. [, , ] Upon binding to A1ARs, Capadenoson initiates a cascade of intracellular signaling events, leading to downstream effects such as inhibition of adenylyl cyclase activity, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channels. [, , , ] While Capadenoson primarily acts as a partial agonist at A1ARs, recent research suggests it may also exhibit biased agonism at A2BRs, expanding its potential pharmacological profile. []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: